DETQ
Overview
Description
DETQ is a selective, allosteric, and orally active dopamine D1 receptor potentiator . In HEK293 cells expressing the human D1 receptor, DETQ increases cAMP with an EC50 of 5.8 nM and a Kb of 26 nM . DETQ shows 30-fold less potent at rat and mouse D1 receptors and is inactive at the human D5 receptor .
Molecular Structure Analysis
The molecular structure of DETQ is described as [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one] . The binding site for DETQ was identified and compared with the binding site for CID 2886111 .Scientific Research Applications
Therapeutic Utility in Neurological and Psychiatric Disorders
DETQ, an allosteric potentiator of the dopamine D1 receptor, has been tested in models known to respond to D1 agonists, showing promise as a therapeutic agent in a range of conditions. In preclinical models, DETQ reversed locomotor depression caused by reserpine and acted synergistically with L-DOPA, indicating its potential as both monotherapy and adjunct treatment in Parkinson's disease. It has also shown to increase acetylcholine and histamine release in the prefrontal cortex, and enhance synaptic plasticity, suggesting its utility in treating Alzheimer's disease, cognitive impairments in schizophrenia, and major depressive disorder. The neurochemical actions of DETQ support its potential pro-cognitive effects, underscoring its promise for central nervous system disorders (Bruns et al., 2018).
In Vitro Characterization and Potential Applications
Further in vitro characterization of DETQ has identified it as a novel D1 receptor potentiator with potential for the treatment of Parkinson's disease, schizophrenia, depression, ADHD, and narcolepsy. Its potentiating effects on dopamine response and its selectivity and potency across species highlight its therapeutic relevance. The differentiation in potency across human, rhesus, and dog D1 receptors compared to rodent receptors underscores the importance of translational research for its applications in human health (Heinz et al., 2016).
Enhancement of Cortical Acetylcholine Efflux
A study on the neurochemical profile of DETQ in transgenic mice expressing the human D1 receptor revealed its potential mechanisms of action, including the enhancement of cortical and hippocampal acetylcholine levels. This neurochemical change correlates with behavioral effects observed in models, providing a basis for its application in enhancing cognitive function and treating disorders with a component of cognitive impairment (Falcone et al., 2016).
Cognitive Enhancement in Humanized D1 Receptor Mice
DETQ's ability to ameliorate cognitive deficits in mice models, particularly in object recognition memory, further emphasizes its potential in treating cognitive impairments associated with neuropsychiatric disorders. Its efficacy in reversing deficits induced by phencyclidine, without causing tolerance or an inverted U-shaped dose response, highlights its advantages over traditional D1 receptor agonists (Meltzer et al., 2019).
properties
CAS RN |
1638667-81-8 |
---|---|
Product Name |
DETQ |
Molecular Formula |
C22H25Cl2NO3 |
Molecular Weight |
422.35 |
IUPAC Name |
2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one |
InChI |
InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
CWRORBWPLQQFMX-UONOGXRCSA-N |
SMILES |
O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DETQ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.